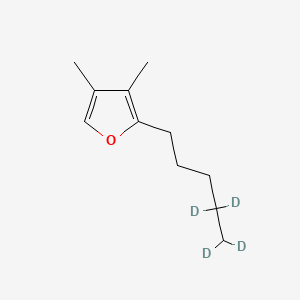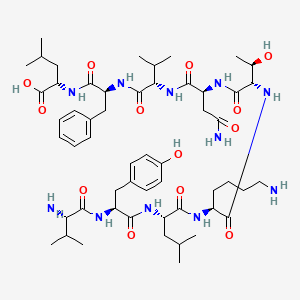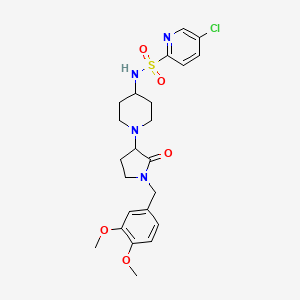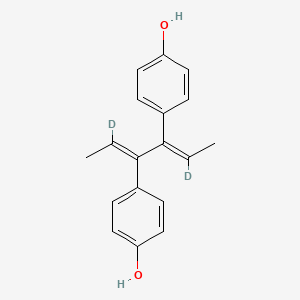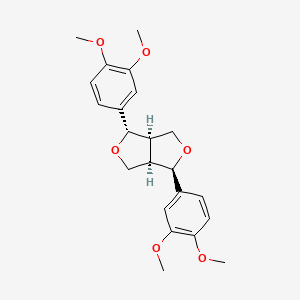
Hnpmi
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-hydroxy-5-nitrophenyl(4’-methylphenyl)methyl]indoline (HNPMI) is a novel compound that has garnered significant attention in the field of cancer research. It is primarily recognized for its role as an epidermal growth factor receptor (EGFR) inhibitor, which makes it a promising candidate for therapeutic applications, particularly in the treatment of colorectal cancer .
準備方法
Synthetic Routes and Reaction Conditions
HNPMI is synthesized through a series of chemical reactions involving alkylaminophenols. The synthetic route typically involves the reaction of 2-hydroxy-5-nitrophenyl with 4’-methylphenylmethylindoline under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent and efficient production of this compound.
化学反応の分析
Types of Reactions
HNPMI undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.
科学的研究の応用
HNPMI has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the effects of EGFR inhibition and to develop new synthetic methodologies.
Industry: this compound can be used in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
HNPMI exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) pathway. This inhibition leads to the downregulation of proteins such as osteopontin, survivin, and cathepsin S, which are crucial for cancer cell survival and proliferation . The compound also modulates the expression of apoptosis-related proteins, including BCL-2, BAX, and p53, thereby inducing apoptosis in cancer cells .
類似化合物との比較
HNPMI is compared with other similar compounds, such as:
- 2-[(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl]phenol (THTMP)
- 2-[(1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl]phenol (THMPP)
These compounds share structural similarities with this compound and also exhibit EGFR inhibitory activity. this compound stands out due to its lower IC50 value in colorectal cancer cells, indicating higher potency . Additionally, this compound has shown potential cytotoxic effects on other tumor cells, making it a unique and promising candidate for further research and development .
特性
分子式 |
C22H20N2O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
2-[2,3-dihydroindol-1-yl-(4-methylphenyl)methyl]-4-nitrophenol |
InChI |
InChI=1S/C22H20N2O3/c1-15-6-8-17(9-7-15)22(19-14-18(24(26)27)10-11-21(19)25)23-13-12-16-4-2-3-5-20(16)23/h2-11,14,22,25H,12-13H2,1H3 |
InChIキー |
IKCOFVYDHULPDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[N+](=O)[O-])O)N3CCC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


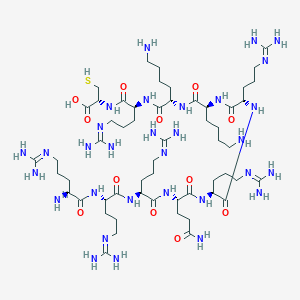
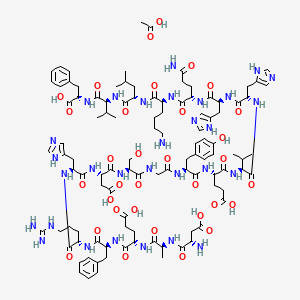


![N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12380142.png)
